molecular formula C9H10ClNO B180956 N-(4-chloro-3-methylphenyl)acetamide CAS No. 56961-88-7

N-(4-chloro-3-methylphenyl)acetamide

Cat. No.: B180956
CAS No.: 56961-88-7
M. Wt: 183.63 g/mol
InChI Key: GQDALRCTGVFMGP-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the meta position. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 183.64 g/mol. This compound serves as a versatile scaffold in medicinal and materials chemistry due to its modular structure, enabling functionalization at the acetamide group or the aromatic ring .

Properties

CAS No.

56961-88-7

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-(4-chloro-3-methylphenyl)acetamide

InChI

InChI=1S/C9H10ClNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12)

InChI Key

GQDALRCTGVFMGP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C)Cl

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)Cl

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

Sulfur-Containing Groups: The 4-fluorophenylsulfanyl group in ’s compound introduces steric bulk, which may influence kinase inhibition . Aromatic Extensions: Naphthalene-substituted analogs (e.g., ) show improved π-π stacking interactions, relevant to materials science and ligand design.

Synthetic Strategies :

  • Parent Compound : Likely synthesized via acetylation of 4-chloro-3-methylaniline, analogous to bromo-derivative methods .
  • Complex Analogs : Advanced derivatives employ cross-coupling reactions (e.g., Suzuki coupling ) or Claisen-Schmidt condensations .

Pharmacological Insights: Anti-Cancer Potential: Chlorophenyl acetamides with morpholine or piperidine groups (e.g., ) show IC₅₀ values <10 μM against cancer cell lines (HCT-116, MCF-7). Cytotoxicity: Phenethyl acetamides (e.g., ) demonstrate moderate activity, suggesting that alkyl chain length and hydroxylation impact potency.

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